molecular formula C19H27NO3 B044641 Nateglinide CAS No. 105816-06-6

Nateglinide

Cat. No. B044641
M. Wt: 317.4 g/mol
InChI Key: OELFLUMRDSZNSF-OFLPRAFFSA-N
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Description

Nateglinide is a novel insulinotropic agent used in the treatment of type 2 diabetes. It is chemically distinct from other classes of diabetes medications, such as sulphonylureas and repaglinide, due to its unique structure and mechanism of action. Nateglinide is a D-phenylalanine derivative that stimulates insulin release through its interaction with ATP-sensitive potassium (K(ATP)) channels in pancreatic beta-cells. The drug's pharmacological effect is characterized by a rapid onset and a short duration of action, which is sensitive to ambient glucose levels and more resistant to metabolic inhibition (Hu, 2002).

Synthesis Analysis

Nateglinide has been synthesized through various methods, with significant improvements over time to optimize yield and process efficiency. One method involves starting from β-pinene, which is oxidized and then subjected to several chemical transformations to yield nateglinide (Jin Jian-zhong, 2007). Another method uses 4-isopropylbenzaldehyde as the starting material, undergoing isomerization, oxidation, and catalytic hydrogenation to produce nateglinide (An Lin-kun, 2006). These methods highlight the diverse approaches to synthesizing this antidiabetic drug, focusing on improving synthesis conditions such as reaction time, temperature, and reagents for higher yields and cost-effectiveness.

Molecular Structure Analysis

The molecular structure of nateglinide is critical to its function, enabling its unique interaction with K(ATP) channels in pancreatic beta-cells. This interaction is mediated through the drug's specific molecular features, which facilitate a fast and effective insulin release mechanism. The molecular structure has been confirmed through spectroscopic analysis, including IR, NMR, and MS techniques, ensuring the correct synthesis and identification of nateglinide (Gao Hong-yun, 2007).

Chemical Reactions and Properties

Nateglinide's chemical properties, such as its interaction with K(ATP) channels and its binding to sulphonylurea receptors, are fundamental to its pharmacological effects. Studies have demonstrated that nateglinide selectively inhibits pancreatic beta-cell-type K(ATP) channels, a mechanism distinct from sulfonylureas and repaglinide, despite lacking a sulfonylurea or benzamido moiety (M. Chachin et al., 2003).

Physical Properties Analysis

The physical properties of nateglinide, such as solubility and crystal form, significantly affect its pharmaceutical behavior. Various strategies, including cocrystallization, have been explored to enhance these properties, improving solubility and dissolution rates. This is crucial for the drug's effectiveness, particularly given its role in managing postprandial blood glucose levels (G. Bruni et al., 2019).

Chemical Properties Analysis

Exploring nateglinide's chemical properties, including its stability and interactions with other substances, is vital for its development and application as a medication. Studies on nateglinide's inclusion complexes and polymorphs have provided insights into its behavior in various formulations, affecting its pharmacokinetics and pharmacodynamics (Jingna Xu et al., 2017).

Scientific Research Applications

  • Enhancing Insulin Secretion

    Nateglinide has been found effective in enhancing insulin secretion in both animals and healthy human volunteers, presenting a potential advancement in treating Type 2 diabetes mellitus (Whitelaw, Clark, Smith, & Nattrass, 2000).

  • Improving Glycemic Control

    Studies indicate that Nateglinide improves mealtime and mean glycemic control by restoring the early insulin secretion phase and is well tolerated by patients with Type 2 diabetes (Hanefeld, Bouter, Dickinson, & Guitard, 2000).

  • Ameliorating Insulin Resistance

    Research shows that Nateglinide can ameliorate insulin resistance and insulin secretory defects in type 2 diabetic patients (Hazama et al., 2006).

  • Co-Crystallization with Sucralose

    A study found that co-crystallization of nateglinide with sucralose led to a faster and more extensive reduction in blood glucose levels compared to the unprocessed drug (Arafa, El-Gizawy, Osman, & Maghraby, 2017).

  • Continuous Glucose Monitoring

    Nateglinide was evaluated using innovative technology like continuous glucose monitoring, showing significant decreases in mean and fasting blood glucose values in diabetic patients, without causing hypoglycemia or adverse events (Abrahamian et al., 2004).

  • Efficacy in Impaired Glucose Tolerance

    Nateglinide was found to be effective in reducing postprandial hyperglycemia in subjects with impaired glucose tolerance (Saloranta et al., 2002).

  • Development of Nanoparticles

    Optimized nateglinide-loaded ethyl cellulose nanoparticles, with improved characteristic properties, could be a promising drug delivery system (Gopi & Kannan, 2015).

properties

IUPAC Name

(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELFLUMRDSZNSF-OFLPRAFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040687
Record name Nateglinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble
Record name Nateglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Nateglinide activity is dependent on the presence functioning β cells and glucose. In contrast to sulfonylurea insulin secretatogogues, nateglinide has no effect on insulin release in the absence of glucose. Rather, it potentiates the effect of extracellular glucose on ATP-sensitive potassium channel and has little effect on insulin levels between meals and overnight. As such, nateglinide is more effective at reducing postprandial blood glucose levels than fasting blood glucose levels and requires a longer duration of therapy (approximately one month) before decreases in fasting blood glucose are observed. The insulinotropic effects of nateglinide are highest at intermediate glucose levels (3 to 10 mmol/L) and it does not increase insulin release already stimulated by high glucose concentrations (greater than 15 mmol/L). Nateglinide appears to be selective for pancreatic β cells and does not appear to affect skeletal or cardiac muscle or thyroid tissue.
Record name Nateglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Nateglinide

CAS RN

105816-04-4, 105816-06-6
Record name Nateglinide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((cis-4-(1-Methylethyl)cyclohexyl)carbonyl)-D-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nateglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nateglinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NATEGLINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41X3PWK4O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-((CIS-4-(1-METHYLETHYL)CYCLOHEXYL)CARBONYL)-D-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTM4DQP5S5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13,900
Citations
CJ Dunn, D Faulds - Drugs, 2000 - Springer
… nateglinide 60 or 120mg 3 times daily plus metformin 1g twice daily was superior to metformin plus placebo. ▴ Nateglinide … patients) after treatment with nateglinide 120mg 3 times daily …
Number of citations: 103 link.springer.com
NAVIGATOR Study Group - New England Journal of Medicine, 2010 - Mass Medical Soc
… disease or cardiovascular risk factors to receive nateglinide (up to 60 mg three times daily) or … We evaluated the effect of nateglinide on the occurrence of three coprimary outcomes: the …
Number of citations: 569 www.nejm.org
CJ Halas - American journal of health-system pharmacy, 2001 - academic.oup.com
… 60-mg dose of nateglinide on insulin secretion in 10 men with newly diagnosed type 2 diabetes mellitus. The objective was to examine the effects of nateglinide on endogenous insulin …
Number of citations: 32 academic.oup.com
ML Weaver, BA Orwig, LC Rodriguez… - Drug metabolism and …, 2001 - ASPET
The pharmacokinetics and metabolism of nateglinide were studied in six healthy male subjects receiving a single oral (120 mg) and intravenous (60 mg) dose of [ 14 C]nateglinide in …
Number of citations: 134 dmd.aspetjournals.org
, … Versus Nateglinide Comparison Study Group - Diabetes …, 2004 - Am Diabetes Assoc
… /dl) versus 0 patients for nateglinide. Mean weight gain at the end … nateglinide group. CONCLUSIONS—In patients previously treated with diet and exercise, repaglinide and nateglinide …
Number of citations: 265 diabetesjournals.org
JF McLeod - Clinical pharmacokinetics, 2004 - Springer
… of nateglinide are characterised by rapid absorption and elimination, with good (73%) bioavailability. Nateglinide … Nateglinide is extensively metabolised, primarily by cytochrome P450 …
Number of citations: 156 link.springer.com
J Gerich, P Raskin, L Jean-Louis… - Diabetes …, 2005 - Am Diabetes Assoc
… the greatly reduced risk of hypoglycemia with nateglinide/metformin versus glyburide/metformin, we conclude that combining nateglinide with metformin is a more appropriate approach …
Number of citations: 194 diabetesjournals.org
N Tentolouris, C Voulgari… - Vascular Health and Risk …, 2007 - Taylor & Francis
… , nateglinide restores early insulin secretion and reduces postprandial hyperglycemia. Nateglinide … The aim of this review is to identify nateglinide as an effective “gate-keeper” in T2DM, …
Number of citations: 55 www.tandfonline.com
ES Horton, C Clinkingbeard, M Gatlin, J Foley… - Diabetes …, 2000 - Am Diabetes Assoc
… Nateglinide taken just before meals controls mealtime … were to evaluate the effects of nateglinide, as monotherapy and in … that the combination of nateglinide and metformin produced …
Number of citations: 333 diabetesjournals.org
S Hu, B Boettcher, B Dunning - Diabetologia, 2003 - Springer
… with nateglinide that are distinct from those of sulphonylureas. The time required by nateglinide to … Internalisation into beta-cells is not required for the action of nateglinide. Given that the …
Number of citations: 47 link.springer.com

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